Aeruginascin

Descripción general

Descripción

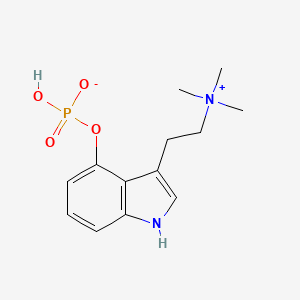

Es el análogo N-trimetil de la psilocibina y está estrechamente relacionado con la toxina de la piel de rana bufotenidina . La aeruginascina es conocida por sus propiedades psicoactivas y se ha estudiado por sus potenciales efectos terapéuticos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La aeruginascina se puede sintetizar mediante la cuaternización de la psilocibina utilizando un exceso de yoduro de metilo en metanol, seguido de un tratamiento con hidróxido de amonio acuoso . El producto se recoge luego por filtración y se lava con metanol .

Métodos de producción industrial: Actualmente, existe información limitada sobre los métodos de producción industrial de la aeruginascina. La mayor parte de la investigación y la producción se llevan a cabo en entornos de laboratorio para estudios científicos.

Análisis De Reacciones Químicas

Tipos de reacciones: La aeruginascina experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se emplean típicamente.

Sustitución: Las reacciones de sustitución nucleófila se pueden llevar a cabo utilizando reactivos como el hidróxido de sodio o el carbonato de potasio.

Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desmetilados.

Aplicaciones Científicas De Investigación

Introduction to Aeruginascin

This compound, chemically known as N,N,N-trimethyl-4-phosphoryloxytryptamine, is a naturally occurring compound found primarily in certain mushroom species, notably Inocybe aeruginascens and Pholiotina cyanopus. Its structure is closely related to psilocybin and bufotenidine, both of which are known for their psychoactive properties. Recent studies have begun to explore the pharmacological potential of this compound, particularly its interactions with serotonin receptors and its possible therapeutic applications.

Chemical Properties and Structure

This compound is classified as an indoleamine derivative and is a quaternary ammonium compound. Its molecular structure allows it to interact with various serotonin receptors, although its binding affinities differ significantly from those of psilocybin and its active metabolite, psilocin. The compound undergoes methylation to form 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT), which has been shown to bind effectively at several serotonin receptors:

| Receptor | Binding Affinity (K_i) |

|---|---|

| 5-HT1A | 4400 nM |

| 5-HT2A | 670 nM |

| 5-HT2B | 120 nM |

| 5-HT3 | >10,000 nM |

This table highlights that while this compound has significant activity at the 5-HT1A, 5-HT2A, and 5-HT2B receptors, it does not bind effectively at the 5-HT3 receptor, which is a notable distinction compared to other compounds like bufotenidine .

Psychopharmacology

This compound's interaction with serotonin receptors suggests potential applications in psychopharmacology. Research indicates that it may induce mood elevation without the hallucinogenic effects typically associated with other psychedelics. This unique profile could make it a candidate for therapeutic applications in treating mood disorders without the side effects linked to traditional hallucinogens .

Neuropharmacological Studies

The synthesis of its active metabolite, 4-HO-TMT, has opened avenues for neuropharmacological research. Studies have demonstrated that this metabolite exhibits high affinity for serotonin receptors involved in mood regulation. Understanding these interactions can provide insights into how similar compounds might be utilized in clinical settings for conditions like depression and anxiety .

Entourage Effect Research

This compound's role in the entourage effect—where multiple compounds in a plant or mushroom work synergistically—has been explored. Although current data suggest that its contribution may be limited compared to other compounds found in Inocybe species, ongoing research aims to clarify its potential effects when combined with other psychoactive substances .

Clinical Observations

A review of clinical cases involving individuals consuming mushrooms containing this compound revealed varied effects on mood enhancement without significant hallucinogenic experiences. This observation supports the hypothesis that this compound may possess unique therapeutic properties distinct from more potent psychedelics like psilocybin .

Pharmacological Studies

Pharmacological studies have synthesized 4-HO-TMT and characterized its binding properties at serotonin receptors. These studies reveal that while this compound itself may not exhibit strong pharmacological activity, its metabolites could play a crucial role in mediating effects on mood and cognition .

Mecanismo De Acción

La aeruginascina ejerce sus efectos principalmente a través de su interacción con los receptores de serotonina. Muestra una fuerte unión a los receptores 5-HT2, similar a la psilocina . Se cree que esta interacción modula el sistema de serotonina, lo que lleva a sus efectos psicoactivos. El metabolito del compuesto, 4-HO-TMT, también juega un papel significativo en su mecanismo de acción .

Compuestos similares:

Psilocibina: La aeruginascina es el análogo N-trimetil de la psilocibina y comparte propiedades psicoactivas similares.

Baeocistina: Otro derivado de la triptamina que se encuentra en los hongos mágicos, estructuralmente similar a la aeruginascina.

Norbaeocistina: Similar a la baeocistina, con ligeras diferencias estructurales.

Singularidad: La aeruginascina es única debido a su interacción específica con los receptores de serotonina y su capacidad para inducir experiencias eufóricas sin los efectos disfóricos que a menudo se asocian con otros compuestos psicoactivos . Esto la convierte en un compuesto de interés para futuras investigaciones en el campo de la terapia psicodélica.

Comparación Con Compuestos Similares

Psilocybin: Aeruginascin is the N-trimethyl analogue of psilocybin and shares similar psychoactive properties.

Baeocystin: Another tryptamine derivative found in magic mushrooms, structurally similar to this compound.

Norbaeocystin: Similar to baeocystin, with slight structural differences.

Bufotenidine: A frog skin toxin that is closely related to this compound and acts as a potent 5-HT3 receptor agonist.

Uniqueness: this compound is unique due to its specific interaction with serotonin receptors and its ability to induce euphoric experiences without the dysphoric effects often associated with other psychoactive compounds . This makes it a compound of interest for further research in the field of psychedelic therapy.

Actividad Biológica

Aeruginascin is a naturally occurring tryptamine derivative found in certain species of mushrooms, notably Inocybe aeruginascens, Pholiotina cyanopus, and Psilocybe cubensis. It is structurally related to psilocybin and bufotenidine, with the latter being a potent serotonin 5-HT3 receptor agonist. However, this compound itself demonstrates a different pharmacological profile, primarily interacting with various serotonin receptors.

Chemical Structure and Metabolism

This compound is the N-trimethyl analogue of psilocybin, and its active metabolite, 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT), has been synthesized and characterized. This metabolite is believed to be responsible for the psychoactive effects attributed to this compound. The structural similarities between this compound and other tryptamines suggest potential pathways for metabolic conversion, which may enhance its biological activity.

Receptor Binding Affinity

Recent studies have focused on the binding affinities of this compound and its metabolites at various serotonin receptors. The following table summarizes the inhibition constants () for this compound and its active metabolite, 4-HO-TMT, compared to psilocin and psilocybin:

| Compound | 5-HT1A (nM) | 5-HT2A (nM) | 5-HT2B (nM) | 5-HT3 (nM) |

|---|---|---|---|---|

| This compound | >10,000 | >10,000 | >10,000 | >10,000 |

| 4-HO-TMT | 4400 | 670 | 120 | >10,000 |

| Psilocin | 567.4 | 107.2 | 4.6 | >10,000 |

| Psilocybin | >10,000 | >10,000 | 98.7 | >10,000 |

This compound shows no significant binding affinity at the serotonin receptors tested, indicating limited psychoactive potential compared to psilocin and psilocybin .

Pharmacological Effects

Despite its structural relationship to bufotenidine, which is known for its strong agonistic effects on the serotonin system, this compound does not appear to activate the same pathways. Notably, it does not produce the characteristic head-twitch response in rodents associated with serotonergic activity . This suggests that while it may have some psychoactive properties through its metabolites, its direct effects are minimal.

Case Studies and Research Findings

- Case Study on this compound's Effects : A review of this compound indicated that while it is present in various mushroom species, its pharmacological activity is significantly lower than that of psilocybin. Its contribution to any potential entourage effect in hallucinogenic mushrooms appears limited due to its weak receptor binding profile .

- Comparative Analysis : In comparative studies involving various tryptamines, this compound was found to have less brain penetrance due to its quaternary ammonium structure. This structural characteristic likely limits its ability to cross the blood-brain barrier effectively .

- Research on Metabolites : The active metabolite 4-HO-TMT has shown more promise in receptor binding studies than this compound itself. Its binding affinities at serotonin receptors indicate a stronger potential for psychoactive effects compared to this compound .

Propiedades

IUPAC Name |

[3-[2-(trimethylazaniumyl)ethyl]-1H-indol-4-yl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N2O4P/c1-15(2,3)8-7-10-9-14-11-5-4-6-12(13(10)11)19-20(16,17)18/h4-6,9,14H,7-8H2,1-3H3,(H-,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIPFLWAQQNCHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCC1=CNC2=C1C(=CC=C2)OP(=O)(O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N2O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60921308 | |

| Record name | Aeruginascin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114264-95-8 | |

| Record name | 1H-Indole-3-ethanaminium, N,N,N-trimethyl-4-(phosphonooxy)-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114264-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N, N, N-Trimethyl-4-phosphoryloxytryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114264958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aeruginascin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AERUGINASCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U9WQY1P7R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.